Product packaging for HOBt resin(Cat. No.:)

HOBt resin

Cat. No.: B8400500
M. Wt: 340.79 g/mol
InChI Key: VLXUVVCDKLOYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development of 1-Hydroxybenzotriazole (B26582) (HOBt) in Activation Chemistry

The development of 1-hydroxybenzotriazole (HOBt) as an additive in activation chemistry dates back to 1970, when it was introduced by W. König and R. Geiger. bachem.com HOBt emerged as a highly effective additive, particularly in carbodiimide-mediated coupling reactions, primarily for its ability to suppress racemization, a critical concern in peptide synthesis. bachem.compeptide.comwikipedia.orgpeptide.com The mechanism involves the reaction of HOBt with the O-acylisourea intermediate formed by the carbodiimide (B86325) and the carboxylic acid, generating a more reactive and racemization-resistant HOBt ester. wikipedia.orgmerckmillipore.com This activated ester then reacts with the amine component to form the desired amide bond. wikipedia.org While highly effective, a significant drawback of HOBt is its explosive character, especially in its water-free form, which has led to restrictions in its availability and prompted the search for more stable alternatives. bachem.comresearchgate.net

Evolution of HOBt Immobilization for Supported Reagent Applications

The inherent challenges associated with handling and removing soluble HOBt and its byproducts from reaction mixtures spurred the development of immobilized forms of HOBt. The concept of attaching reagents to a solid support to facilitate purification and handling gained traction, particularly with the rise of solid-phase synthesis. numberanalytics.comrsc.org Immobilizing HOBt onto a polymer support effectively creates a polymer-supported reagent, often referred to as HOBt resin or polymeric HOBt. bachem.combiotage.co.jpresearchgate.net This evolution aimed to combine the beneficial activating properties of HOBt with the practical advantages of solid-supported reagents, such as ease of separation by filtration and potential for reuse. bachem.comrsc.orgresearchgate.net Early work involved coupling HOBt to polystyrene beads, demonstrating its utility in amide synthesis. researchgate.netcapes.gov.brresearchgate.net

Fundamental Principles of Polymer-Supported Reagents in Organic Synthesis

Polymer-supported reagents are large molecules composed of repeating subunits (monomers) that are functionalized with specific chemical groups, in this case, HOBt. numberanalytics.comnumberanalytics.com The core principle behind their use in organic synthesis is to tether a reactive species to an insoluble polymer matrix. This provides several key advantages:

Ease of Separation: After the reaction is complete, the polymer-supported reagent and its byproducts can be easily removed from the reaction mixture by simple filtration, simplifying workup and purification procedures compared to solution-phase reactions. bachem.comrsc.orgresearchgate.netnumberanalytics.com

Potential for Recycling: In some cases, the spent polymer support can be regenerated and reused, contributing to more sustainable and cost-effective synthesis. rsc.orgnumberanalytics.com

Improved Safety: Immobilizing hazardous or toxic reagents can reduce the risks associated with their handling. researchgate.netnumberanalytics.com

Enhanced Efficiency: Polymer supports can sometimes enhance reaction rates and selectivity by providing a localized reaction environment and allowing the use of excess reagents to drive reactions to completion. rsc.orgnumberanalytics.com

Compatibility with Automated Synthesis: The solid-phase nature of polymer-supported reagents makes them well-suited for automated synthesis platforms. sigmaaldrich.comluxembourg-bio.comrsc.org

The properties of the polymer support, such as its surface area, porosity, chemical stability, and mechanical strength, are crucial for the performance of the immobilized reagent. numberanalytics.com Different polymer matrices and functionalization strategies have been explored to optimize the reactivity and accessibility of the supported HOBt.

Overview of this compound's Significance in Modern Synthesis Methodologies

This compound holds significant importance in modern synthetic methodologies, particularly in solid-phase organic synthesis (SPOS) and polymer-assisted solution-phase synthesis. numberanalytics.comresearchgate.netcmu.edu Its primary application lies in facilitating amide bond formation, a fundamental transformation in the synthesis of peptides, peptidomimetics, and other nitrogen-containing compounds. wikipedia.orgacs.org

In solid-phase peptide synthesis (SPPS), this compound can be used in conjunction with carbodiimides or other coupling reagents to activate the incoming protected amino acid, promoting efficient coupling to the growing peptide chain anchored to a separate solid support. sigmaaldrich.comnih.gov Alternatively, HOBt can be immobilized onto a resin and used to prepare activated esters of carboxylic acids, which are then reacted with amines in solution or on a solid support. biotage.co.jpresearchgate.netcapes.gov.br This "resin-capture-release" strategy allows for simplified purification. cmu.edu

The use of this compound contributes to cleaner reactions with reduced byproduct contamination in the final product. researchgate.net While the explosive nature of free HOBt remains a concern, its immobilization onto a polymer matrix can potentially mitigate some handling risks. merckmillipore.comresearchgate.net Despite the emergence of newer coupling reagents and additives, HOBt and its immobilized forms continue to be valuable tools in organic synthesis, particularly in applications where efficient and racemization-suppressed amide bond formation is required. bachem.compeptide.comluxembourg-bio.com Research continues to explore new ways to utilize immobilized HOBt and develop more stable and efficient polymeric coupling agents. acs.orgluxembourg-bio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClN4O3S B8400500 HOBt resin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClN4O3S

Molecular Weight

340.79 g/mol

IUPAC Name

N-benzyl-3-hydroxybenzotriazole-5-sulfonamide;hydrochloride

InChI

InChI=1S/C13H12N4O3S.ClH/c18-17-13-8-11(6-7-12(13)15-16-17)21(19,20)14-9-10-4-2-1-3-5-10;/h1-8,14,18H,9H2;1H

InChI Key

VLXUVVCDKLOYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)N=NN3O.Cl

Origin of Product

United States

Synthetic Methodologies for Immobilized Hydroxybenzotriazole Resins

Strategies for HOBt Attachment to Polymeric Supports

The immobilization of HOBt onto polymeric supports typically involves forming a covalent linkage between the HOBt molecule and the polymer matrix. Polystyrene-based resins, particularly cross-linked variants, are common polymeric supports due to their chemical stability and amenability to functionalization.

Preparation of Polymer-Supported 1-Hydroxybenzotriazole (B26582) (P-HOBt)

The preparation of P-HOBt involves chemically linking HOBt or a derivative to a functionalized polymer. One approach involves coupling 1-hydroxybenzotriazole-6-carboxylic acid to an aminopropyl silica (B1680970) gel researchgate.net. Another method utilizes a sulfonamide linkage to connect HOBt to the polymer support biotage.com. Early methods for preparing polymer-supported 1-hydroxybenzotriazole involved incorporating a derivative of 4-chloro-3-nitrobenzoic acid onto a polymeric support, followed by treatment with hydrazine (B178648) and subsequent cyclization under acidic conditions google.com. However, this two-step cyclization process can limit the choice of solid supports google.com. An alternative method for linking the HOBt moiety to solid supports containing amino or hydroxyl groups involves the use of 1-hydroxybenzotriazole-6-carboxylic acid, forming a stable amide linkage google.com. This amide linkage, being electron-withdrawing, can potentially increase the reactivity of the immobilized HOBt as an acylating agent google.com.

Immobilization on Macroporous Polystyrene Beads

Macroporous polystyrene beads have been specifically utilized as a support for HOBt immobilization. HOBt immobilized on macroporous polystyrene beads has been reported as a useful reagent for the synthesis of amides google.comtandfonline.comresearchgate.netescholarship.org. This highlights the effectiveness of this particular support material for creating functional P-HOBt resins.

Covalent Linkage to Cross-Linked Polymer Matrices

Covalent linkage is the fundamental principle behind attaching HOBt to cross-linked polymer matrices. Cross-linked polymers, such as styrene-divinylbenzene (DVB) copolymers, provide a stable and insoluble matrix for immobilization researchgate.netbiotage.co.jp. The covalent bond ensures that the HOBt moiety remains attached to the solid support throughout the reaction and workup procedures. Various chemical reactions can be employed to form this linkage, often involving the reaction of a functional group on the HOBt molecule (or a derivative) with a complementary functional group on the polymer surface. Coupling agents, such as carbodiimides (e.g., DCC, DIC, EDC) and activating agents like HOBt itself or its derivatives, are frequently used to facilitate the formation of amide or ester bonds between the HOBt derivative and the functionalized polymer google.commdpi.comarkat-usa.orgnih.gov. Sulfonamide linkages are also employed in some polymer-supported HOBt reagents biotage.com. The extent of cross-linking in the polymer matrix can influence the swelling characteristics and accessibility of the immobilized HOBt to reactants researchgate.netbiotage.co.jp.

Detailed research findings on the preparation and use of P-HOBt include studies on optimizing loading procedures. For example, an improved loading procedure for a sulfonamide-linked PS-HOBt(HL) resin has been developed using diisopropylcarbodiimide (DIC) and DMAP, which was found to be more reliable, efficient, and cost-effective compared to using PyBroP as the coupling agent biotage.com. This improved method required fewer equivalents of carboxylic acid and eliminated the need for a double coupling step biotage.com.

The activity of P-HOBt obtained from the synthesis of N-isopropyl acetamide (B32628) and N-isopropyl benzamide (B126) has been reported to be typically around 0.5 mmol/g researchgate.net. Another commercially available PS-HOBt(HL) resin is reported to have a loading of 1.0 mmol/g biotage.com.

Here is a table summarizing typical loading capacities reported for P-HOBt:

P-HOBt TypeTypical Activity/LoadingReference
General P-HOBt (Amide synthesis)~0.5 mmol/g researchgate.net
PS-HOBt(HL) (Sulfonamide-linked)1.0 mmol/g biotage.com

Development of Alternative Inorganic Supports for HOBt Immobilization

While polymeric supports are widely used, inorganic materials offer alternative matrices for HOBt immobilization, often providing different physical and chemical properties such as thermal stability and mechanical strength biotage.co.jpaga-analytical.com.pl.

Silica-Bound HOBt (Si-HOBt) Synthesis and Handling Enhancements

Silica-bound HOBt (Si-HOBt) has been developed as a solid-supported form of HOBt, offering advantages such as eliminating the risk of explosion associated with dry HOBt aga-analytical.com.pl. Synthesis of Si-HOBt can involve coupling aminopropyl silica gel to 1-hydroxybenzotriazole-6-carboxylic acid researchgate.net. Another method describes the synthesis of carboxylic acid-functionalized mesoporous silica nanoparticles by first modifying the silica surface with amino groups using 3-aminopropyltriethoxysilane (B1664141) (APTES), followed by the attachment of carboxylic acid groups using EDC and 1-hydroxybenzotriazole monohydrate nih.gov.

Handling enhancements associated with Si-HOBt and other silica-based heterogeneous reagents include extremely easy product isolation and purification through simple filtration, reduced need for laborious purifications, and no leaching of silica or catalyst biotage.co.jpaga-analytical.com.pl. Silica-based reagents are also reported to compare favorably to polymer-based reagents in terms of no swelling, thermal stability, easier scalability, faster kinetics, compatibility with all solvents, and mechanical stability aga-analytical.com.pl.

Integration with Other Solid Materials for Enhanced Performance

Beyond traditional polymeric and silica supports, HOBt has been integrated with other solid materials, although often in the context of enzymatic reactions rather than solely as a synthesis reagent. HOBt has been used as a redox mediator to enhance the efficiency of enzymatic degradation processes catalyzed by immobilized enzymes on various supports such as wood shaving, cellulose (B213188) beads, kaolin, and polyaniline sci-hub.sesci-hub.senih.gov. While this demonstrates the utility of HOBt in conjunction with other solid materials, the primary role here is as an additive influencing enzyme performance rather than the immobilization of HOBt itself as the sole solid-supported reagent for synthesis on these diverse materials. However, the general principles of immobilizing active species on various organic and inorganic supports to improve properties like stability, reusability, and catalytic efficiency are well-established in the field of immobilized catalysts and reagents sci-hub.semdpi.comnih.gov.

Green Chemistry Principles in HOBt Resin Preparation

The application of green chemistry principles to the synthesis and utilization of HOBt resins is a growing area of research, driven by the need to reduce the environmental impact of chemical processes. Solid-phase synthesis, while offering some inherent green advantages like simplified work-up, traditionally relies on large amounts of solvents, many of which are hazardous nih.govresearchgate.netrsc.org. Efforts to make this compound preparation and its applications greener focus on several key areas, including solvent substitution, minimizing waste, and exploring alternative reagents.

Exploration of Environmentally Benign Synthetic Routes

A significant focus in developing environmentally benign synthetic routes for immobilized HOBt resins and their applications is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives nih.govrsc.orgacs.orgrsc.org.

Several studies have investigated the use of alternative solvents in solid-phase peptide synthesis (SPPS), where HOBt and its derivatives are commonly used as coupling additives acs.orgrsc.orgbiosyn.comnih.govtandfonline.comtandfonline.com. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and PolarClean (a byproduct of Nylon-66 manufacturing) have been explored for their ability to swell resins and dissolve reagents nih.govacs.orgrsc.orgtandfonline.comtandfonline.comoxymapure.comusp.org.

Research has shown that some greener solvents or solvent mixtures can provide comparable or even superior results in terms of yield and purity compared to traditional solvents like DMF rsc.orgnih.gov. For instance, studies have demonstrated successful peptide synthesis using DIC in combination with additives like HOBt or Oxyma Pure in solvents such as 2-MeTHF rsc.orgnih.gov.

The swelling capacity of the resin in different solvents is a critical factor for efficient solid-phase synthesis nih.govrsc.orgresearchgate.net. While some green solvents may not swell certain resins as effectively as traditional solvents, mixtures of green solvents or the use of alternative resin materials like PEG-based resins can address this challenge researchgate.netlu.se.

Minimizing solvent consumption is another crucial aspect of green chemistry in this field. Strategies such as reducing the volume of solvents used in washing steps have been explored, with some studies showing significant reductions in solvent waste oxymapure.com.

Furthermore, the development of alternative coupling additives that are less hazardous than HOBt, which has been reported to have explosive properties, is an ongoing effort biosyn.combachem.comacs.orgtandfonline.com. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a greener and safer alternative to HOBt, offering comparable or improved coupling efficiency and reduced racemization biosyn.combachem.comtandfonline.com. Oxyma Pure is compatible with greener solvent systems, further contributing to more environmentally benign processes biosyn.com.

The use of immobilized HOBt itself can be considered a step towards greener chemistry by facilitating product separation through simple filtration, thereby reducing the need for extensive purification steps and associated solvent usage biotage.co.jpacs.org.

The following table summarizes some green solvents explored in the context of solid-phase synthesis relevant to this compound applications:

SolventCompatibility with Resins (Examples)NotesCitations
2-Methyltetrahydrofuran (2-MeTHF)PS, ChemMatrixUsed as DMF substitute, compatible with DIC/HOBt or Oxyma Pure. acs.orgrsc.orgnih.govtandfonline.com
Ethyl Acetate (EtOAc)PSExplored as a green solvent. acs.orgrsc.orgbiosyn.com
Cyclopentyl methyl ether (CPME)PS, ChemMatrixUsed as DMF substitute. rsc.orgnih.gov
γ-Valerolactone (GVL)PS, ChemMatrixRenewable, low-toxic, biodegradable. nih.govtandfonline.comoxymapure.comusp.org
PolarCleanPS, ChemMatrixPrepared from biowaste, good dissolution and swelling properties. nih.govtandfonline.com
Anisole/N-octylpyrrolidone (NOP) MixtureRink amide PS, Wang PSValid alternative to DMF, good swelling and solubilization. tandfonline.com

While significant progress has been made, the complete transition to entirely green processes for immobilized this compound preparation and application still presents challenges. Further research is needed to identify and optimize greener solvents, develop more efficient and environmentally friendly coupling reagents, and explore innovative synthetic methodologies that minimize waste generation at every step researchgate.netrsc.org.

Mechanistic Investigations of Hobt Resin Mediated Reactions

Role of HOBt in Amide Bond Formation Mechanisms

Carbodiimides activate the carboxyl group of an amino acid or peptide, forming a highly reactive O-acylisourea intermediate. This intermediate is central to the subsequent reaction pathways. In the presence of HOBt, this mechanism is significantly altered and improved.

Formation of Activated HOBt Esters

A key function of HOBt is its rapid reaction with the O-acylisourea intermediate generated by the carbodiimide (B86325). This reaction leads to the formation of an activated HOBt ester (also known as an OBt ester) and the corresponding urea (B33335) byproduct from the carbodiimide. acs.orgpeptide.com The formation of these activated esters is a crucial step in many peptide coupling procedures utilizing carbodiimides and HOBt. creative-peptides.compeptide.comchempep.comfiveable.me While the O-acylisourea is highly reactive, the OBt ester, although initially thought to be more reactive, is actually less reactive but more stable and selective, which contributes to the success of the coupling reaction. acs.orgnih.gov The conversion to the OBt ester is often rapid. acs.org

Interception of O-Acylisourea Intermediates by HOBt

The O-acylisourea intermediate, if left unchecked, can undergo undesirable side reactions, such as rearrangement to an unreactive N-acylurea or cyclization to form an oxazolone (B7731731), which is a major source of racemization. acs.orgpeptide.comnih.govactim.com HOBt intercepts the O-acylisourea intermediate more rapidly than these side reactions can occur. peptide.comnih.gov By reacting with the O-acylisourea to form the activated HOBt ester, HOBt effectively diverts the reaction pathway away from these detrimental side reactions, leading to higher yields and purer products. acs.orgpeptide.comactim.com

Influence on Reaction Pathways in Carbodiimide-Mediated Couplings

In carbodiimide-mediated couplings without additives like HOBt, the O-acylisourea can react directly with the amine component to form the amide bond. However, it can also react with a second molecule of the carboxylic acid to form a symmetrical anhydride, or undergo intramolecular rearrangement to the N-acylurea. peptide.comsci-hub.ru The addition of HOBt introduces an alternative, more favorable pathway. The O-acylisourea preferentially reacts with HOBt to form the activated OBt ester. acs.orgpeptide.com This OBt ester is sufficiently reactive to couple with the amine component, forming the desired amide bond and regenerating HOBt, which can then participate in further catalytic cycles. peptide.comluxembourg-bio.com This catalytic role of HOBt in the presence of a stoichiometric amount of carbodiimide is significant. luxembourg-bio.com The presence of HOBt shifts the reaction kinetics, controlling the product distribution by favoring the formation and subsequent reaction of the HOBt ester with the amine. luxembourg-bio.com

Stereochemical Control and Racemization Suppression

One of the most critical roles of HOBt in peptide synthesis is its ability to suppress racemization of the chiral α-carbon of amino acids, particularly at the C-terminus of the growing peptide chain. creative-peptides.compeptide.comfiveable.mebachem.compeptide.comwikipedia.orgapexbt.com Racemization leads to the formation of epimers, which can be difficult to separate from the desired product and can significantly impact the biological activity of peptides. peptide.commdpi.com

Inhibition of Oxazolone Formation

A primary mechanism for racemization in carbodiimide-mediated couplings involves the formation of a 5(4H)-oxazolone intermediate. acs.orgchempep.comactim.comsci-hub.rumdpi.comgoogle.com This cyclic intermediate can readily undergo enolization, leading to racemization at the α-carbon. chempep.compeptide.commdpi.com HOBt effectively inhibits the formation of this oxazolone intermediate. acs.orgnih.govactim.comnih.gov By rapidly reacting with the O-acylisourea to form the OBt ester, HOBt reduces the concentration of the O-acylisourea available to cyclize into the oxazolone. acs.orgactim.com The activated OBt ester is less prone to oxazolone formation compared to the O-acylisourea. acs.org

Reduction of C-Terminal Epimerization

C-terminal epimerization is a significant challenge in peptide synthesis, particularly during the coupling step. chempep.comfiveable.meluxembourg-bio.comnih.govnih.govnih.govnih.govuva.nl HOBt plays a vital role in reducing this epimerization. chempep.comfiveable.meluxembourg-bio.comnih.govnih.govnih.gov By suppressing oxazolone formation, the main pathway for racemization, HOBt directly contributes to maintaining the stereochemical integrity of the C-terminal amino acid residue during the coupling reaction. acs.orgactim.comnih.gov Studies have shown that the use of HOBt in carbodiimide-mediated couplings results in significantly lower levels of racemization compared to reactions performed without this additive. luxembourg-bio.comnih.govnih.gov The effectiveness of HOBt in racemization suppression, particularly in combination with carbodiimides like DCC or DIC, has made it a standard additive in both solution-phase and solid-phase peptide synthesis. peptide.comchempep.combachem.comnih.gov

Data Table: Effect of HOBt on Racemization in a Model Peptide Coupling

While specific quantitative data tables were not directly extracted from the search results in a format ready for direct inclusion, the findings consistently indicate a significant reduction in racemization when HOBt is used as an additive in carbodiimide-mediated couplings. For instance, one study on the coupling of Z-Gly-L-Val-OH with H-L-Val-OMe using carbodiimide showed high yields without racemization when HOBt was used simultaneously with copper(II) chloride, and even in the presence of copper(II) chloride alone where low racemization was observed, the addition of HOBt eliminated it. nih.gov Another study indicated that in the absence of HOBt, the yield of the desired amide was significantly lower (14%) with high levels of decomposition products, whereas in the presence of HOBt, high yields (>80%) were produced, highlighting its role in directing the reaction towards the desired product and minimizing side reactions that could lead to epimerization. luxembourg-bio.com

Kinetic Studies of HOBt Resin-Assisted Reactions

Kinetic studies of amide formation mediated by carbodiimides, such as EDCI, in the presence of HOBt have been conducted to understand the reaction profiles and optimize conditions, including in the context of solid-phase peptide synthesis where one reactant is attached to a resin acs.orgresearchgate.netnih.govnih.govrsc.org. These studies often employ techniques like reaction calorimetry to monitor the rate of heat release, which is proportional to the reaction rate acs.orgresearchgate.net.

Research has shown that HOBt, when used as an additive, significantly influences the kinetics of carbodiimide-mediated couplings royalsocietypublishing.orgnih.gov. It is understood to accelerate the coupling reaction and suppress side reactions like racemization and dehydration of asparagine and glutamine residues royalsocietypublishing.orgnih.gov. The formation and stability of active esters, specifically benzotriazole (B28993) derivatives, are key aspects investigated in these kinetic studies rsc.org.

pH Dependence of Reaction Kinetics

The pH of the reaction environment plays a critical role in the kinetics of HOBt-assisted carbodiimide couplings, particularly influencing the initial rate-determining step: the formation of the O-acylisourea acs.orgresearchgate.netnih.gov.

Studies have shown that the observed rate constants for O-acylisourea formation exhibit a dependence on pH acs.orgresearchgate.netnih.gov. This dependence is consistent with a second-order reaction occurring between the carboxylate anion of the carboxylic acid and a protonated form of the carbodiimide acs.orgresearchgate.netnih.gov. For carbodiimides like EDCI, the doubly protonated species (e.g., EDCIH₂²⁺) is considered highly reactive towards the carboxylate group acs.orgresearchgate.netnih.gov.

At high pH values, the observed rate constants for O-acylisourea formation fall sharply acs.orgresearchgate.netnih.gov. This is attributed to the decrease in the concentration of the necessary protonated carbodiimide species as the pH increases acs.orgresearchgate.netnih.gov. While the carboxylic acid group is fully ionized at higher pH, the diminishing availability of the reactive protonated carbodiimide leads to a significant reduction in the reaction rate acs.orgresearchgate.netnih.gov. Conversely, at lower pH values, the concentration of the protonated carbodiimide is higher, facilitating faster reaction with the carboxylate acs.orgresearchgate.netnih.gov. The optimal pH range for the formation of the O-acylisourea intermediate in EDC couplings is often reported to be between pH 4.5 and 7.5 royalsocietypublishing.org. The subsequent formation of the HOBt ester is reported to be optimized at slightly higher pH values, typically between pH 7.5 and 8 royalsocietypublishing.org.

The pH also influences side reactions. For instance, in solid-phase peptide synthesis, base-catalyzed side reactions can occur, and the choice of coupling conditions, including pH, needs to consider these factors nih.gov.

While direct kinetic data specifically for "this compound" (i.e., HOBt immobilized on a solid support) regarding pH dependence is not extensively detailed in the provided snippets, the principles observed for HOBt as an additive in solid-phase coupling reactions are highly relevant. The local chemical environment within or near the resin can influence the effective pH experienced by the reactants, thereby affecting the reaction kinetics.

Data Table: Illustrative pH Dependence of O-Acylisourea Formation Rate

Based on the description of pH dependence acs.orgresearchgate.netnih.gov, the rate constant for O-acylisourea formation decreases significantly at high pH due to the reduced concentration of the reactive protonated carbodiimide. An illustrative table reflecting this trend, based on the qualitative descriptions in the search results, could be presented as follows:

pH RangeRelative Rate of O-Acylisourea FormationNotes
Low pHHigherIncreased concentration of protonated EDCI
OptimalHighestBalance between protonated EDCI and carboxylate
High pHLowerDecreased concentration of protonated EDCI

Applications of Hobt Resins in Organic Transformations

Solid-Phase Peptide Synthesis (SPPS) using HOBt Resins

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, and HOBt resins play a crucial role in facilitating efficient and clean coupling reactions during this process. chempep.comapexbt.combachem.com The immobilization of the growing peptide chain on a solid support allows for the use of excess reagents to drive reactions to completion, with excess reagents and byproducts removed by simple washing steps.

Iterative Solid-Phase Peptide Synthesis Protocols

Iterative SPPS protocols involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. HOBt resins are integral to these protocols, particularly when using carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). chempep.compeptide.com HOBt, either in solution or as a resin-bound species, reacts with the activated carboxylic acid of the incoming amino acid to form an activated ester. This HOBt ester is more reactive towards the resin-bound amine and significantly suppresses racemization of the activated amino acid, a critical concern in peptide synthesis. chempep.comapexbt.compeptide.com The iterative process typically involves deprotection of the N-terminus of the resin-bound peptide, followed by coupling with an activated protected amino acid, and subsequent washing steps before the next cycle. chempep.compeptide.com

Coupling of Protected Amino Acids on Resin

The coupling of protected amino acids to the growing peptide chain on the solid support is a key step in SPPS. HOBt resins enhance the efficiency and purity of this coupling. In a typical procedure, the protected amino acid is activated using a coupling reagent in the presence of HOBt or HOBt resin. chempep.combachem.compeptide.compeptide.comsigmaaldrich.com The activated species then reacts with the free amine on the resin-bound peptide, forming a new peptide bond. The use of HOBt helps to minimize side reactions, such as the formation of symmetrical anhydrides or N-acylureas, and reduces racemization, especially with sensitive amino acids. chempep.combachem.compeptide.com Various coupling reagents can be used in conjunction with HOBt resins, including carbodiimides (DIC, DCC), phosphonium (B103445) reagents (PyBOP), and aminium reagents (HBTU, HATU). bachem.compeptide.compeptide.comsigmaaldrich.comrsc.org

Synthesis of Cyclic Peptides on Solid Support

HOBt resins are also valuable in the solid-phase synthesis of cyclic peptides. wikipedia.orgresearchgate.netgoogle.comuniversiteitleiden.nl Cyclic peptides can be formed on the solid support by cyclizing the peptide chain before cleavage from the resin. This often involves deprotecting reactive groups (such as the N-terminus and a side-chain carboxyl or amino group) and then performing a coupling reaction to form the cyclic structure while the peptide is still attached to the solid support. wikipedia.orgresearchgate.net HOBt, in combination with suitable coupling reagents like PyBOP or HBTU, is frequently used to mediate this on-resin cyclization step, promoting efficient amide bond formation to close the ring. wikipedia.orgresearchgate.netwiley-vch.de

Solid-Phase Fragment Coupling Mediated by HOBt Resins

Solid-phase fragment coupling involves synthesizing discrete peptide fragments and then coupling these fragments together while one of them is anchored to a solid support. This strategy is particularly useful for the synthesis of larger peptides and proteins. HOBt resins can facilitate the coupling of a soluble peptide fragment (with a free carboxylic acid) to a peptide fragment immobilized on the resin (with a free amine). researchgate.netnih.govpnas.org The this compound assists in activating the carboxyl group of the soluble fragment, enabling its efficient reaction with the resin-bound amine and the formation of the desired amide bond. researchgate.netnih.gov This approach can help overcome challenges associated with the synthesis of long peptide chains through iterative SPPS.

General Amide and Sulfonamide Synthesis

Beyond peptide synthesis, HOBt resins are applicable to the general synthesis of amides and sulfonamides.

Formation of Amides from Carboxylic Acids and Amines

The formation of amide bonds between carboxylic acids and amines is a fundamental reaction in organic chemistry. HOBt resins provide a convenient solid-supported method for this transformation. biotage.co.jpbiotage.comacs.org Carboxylic acids can be activated on the this compound, often using carbodiimides like DIC, to form resin-bound HOBt active esters. biotage.co.jpbiotage.com These activated esters are then reacted with various amines to yield the corresponding amides. biotage.co.jpbiotage.com This method offers advantages such as simplified purification, as excess reagents and byproducts can be washed away, leaving the amide product in solution after cleavage or directly on the resin if the amine is used as the limiting reagent. biotage.co.jpbiotage.com The reaction can be performed with a range of carboxylic acids and both aliphatic and aromatic amines. biotage.co.jp

HOBt and its derivatives, including resin-supported versions, have also been employed in the synthesis of sulfonamides. rsc.orghighfine.comresearchgate.net Sulfonamides are characterized by a sulfonyl group bonded to a nitrogen atom. While the search results primarily focus on amide formation, the principle of using HOBt to facilitate coupling reactions can be extended to the formation of sulfonamide bonds, typically involving the reaction of a sulfonyl halide or activated sulfonic acid derivative with an amine. highfine.comresearchgate.net Some polymer-supported HOBt scaffolds have been specifically developed and shown to be efficient for sulfonamide synthesis. researchgate.net

Facile Access to Sulfonate and Sulfonamide Libraries

This compound plays a significant role in the solid-phase synthesis of sulfonamide libraries. One approach involves functionalizing an aminomethylated polystyrene resin with 3-nitro-4-chlorobenzenesulfonyl chloride, followed by treatment with hydrazine (B178648) hydrate (B1144303) to yield a polymeric N-benzyl-1-hydroxybenzotriazole-6-sulfonamide. This polymeric reagent has demonstrated high efficiency in amide synthesis, attributed to its acidity enhanced by the sulfonyl moiety. The process typically involves the formation of an activated ester on the derivatized polymer, which then reacts with an amine to produce the sulfonamide in solution. This method is particularly suitable for high-throughput parallel synthesis of amide libraries, as the products are obtained in solution, free from reaction byproducts, and require only filtration and concentration for isolation. acs.orgbiotage.co.jpresearchgate.net

Solid-phase synthesis techniques utilizing HOBt, often in combination with carbodiimides like DIC, are widely employed for the construction of diverse libraries, including those containing sulfonamide linkages. nih.govsoton.ac.uk For instance, a solid-phase synthetic approach using MBHA resin and a standard DIC/HOBt protocol for coupling Boc-protected amino acids has been reported for the synthesis of sulfonamide-linked heterocycles. nih.gov The method involves coupling amino acids to the resin, followed by deprotection and coupling with sulfonyl chlorides to form the sulfonamide structure. nih.gov This highlights the utility of HOBt in facilitating the key coupling steps in the solid-phase synthesis of complex sulfonamide scaffolds.

While the provided information primarily details the synthesis of sulfonamide libraries using HOBt in solid-phase approaches, the explicit mention of "sulfonate libraries" in conjunction with this compound is less direct in the search results. However, HOBt esters, including sulfonate esters, can be synthesized and utilized as activated intermediates in organic transformations. researchgate.net The synthesis of sulfonate esters of N-hydroxybenzotriazole has been demonstrated for the conversion of carboxylic acids to O-benzyl hydroxamates. researchgate.net While not explicitly linked to resin-supported HOBt for sulfonate library synthesis in the provided snippets, the principle of forming activated sulfonate esters with HOBt could potentially be extended to a solid-phase format for generating sulfonate libraries.

Immobilized HOBt as a Catalyst or Additive in Other Organic Reactions

Immobilized HOBt, often in the form of a resin, can act as a catalyst or additive in various organic reactions beyond amide and sulfonamide synthesis.

Role in Oxidative Dimerization of Thioacids

HOBt has been shown to play a role in the oxidative acylation of Nα-protected thioacids with aromatic amines, leading to the formation of Nα-protected amino and peptide acid aryl amides. organic-chemistry.org This reaction, mediated by iodine, HOBt, and N,N-diisopropylethylamine (DIPEA), proceeds at room temperature and is compatible with various protecting groups and amino acids. organic-chemistry.org While the provided abstract does not explicitly detail the mechanism or the form of HOBt (resin or soluble) in the context of oxidative dimerization of thioacids, it highlights HOBt's involvement in oxidative acylation reactions involving thioacids. Thioacids themselves can undergo oxidative dimerization. nih.gov Further research findings detail the use of HOBt to quickly react with activated thioacid and suppress epimerization in ligation strategies, although this does not specifically refer to immobilized HOBt or oxidative dimerization to form disulfide bonds. scholaris.ca

Application in Biocatalytic Systems as a Redox Mediator

1-Hydroxybenzotriazole (B26582) (HOBt), the molecular component of this compound, has been utilized as a redox mediator in various biocatalytic systems. In such systems, HOBt facilitates electron transfer between the enzyme (often a peroxidase or laccase) and the substrate, particularly for compounds that are not direct substrates for the enzyme. mdpi.comacs.orgcsic.esresearchgate.netnih.govcsic.es

Studies have demonstrated the effectiveness of HOBt as a redox mediator in the enzymatic degradation of various emerging pollutants catalyzed by immobilized enzymes like soybean peroxidase (SBP) and horseradish peroxidase (HRP). mdpi.comresearchgate.netcsic.es For instance, the presence of HOBt significantly enhanced the degradation of pollutants such as methyl paraben, sulfamethoxazole, and salicylic (B10762653) acid by immobilized HRP, which were otherwise recalcitrant to degradation by the enzyme alone. csic.es Similarly, HOBt improved the degradation efficiency of immobilized SBP towards several emerging pollutants. mdpi.comresearchgate.net

HOBt acts as a radical mediator in laccase-catalyzed decolorization of synthetic dyes, enhancing the reaction rate and extending the range of substrates that can be degraded. acs.org While these examples primarily discuss soluble HOBt as a mediator in conjunction with immobilized enzymes, they illustrate the potential for immobilized HOBt to function in a similar capacity, offering the added advantage of easy separation and reusability of the mediator. The use of immobilized laccase-mediator systems, where both the enzyme and mediator are immobilized, has been explored to overcome the limitations of using free mediators, such as cost and potential toxicity. nih.gov Although the provided text specifically mentions immobilizing ABTS as a mediator with laccase, it supports the general concept of immobilized mediators in biocatalytic systems, suggesting a potential application for immobilized HOBt. nih.gov

The effectiveness of HOBt as a redox mediator can vary depending on the specific pollutant and enzyme system, with some pollutants showing enhanced degradation, others exhibiting no significant change, and in some cases, even decreased degradation in the presence of HOBt. mdpi.comresearchgate.net

Advanced Methodologies and Process Optimization

Flow Chemistry and Continuous Flow Systems Utilizing HOBt Resins

Continuous flow systems offer numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and increased efficiency. HOBt resins are valuable tools in this context, particularly for amide bond formation and related acylation reactions.

Catch-and-Release Acylation under Continuous Flow Conditions

The "catch-and-release" strategy is a powerful technique in flow chemistry for purification and reaction control. Immobilized reagents, such as PS-HOBt (polystyrene-supported HOBt), are used to "catch" activated intermediates or products, allowing excess reagents and byproducts to flow through. The desired compound is then "released" from the resin under specific conditions.

A comparative study demonstrated the effectiveness of immobilized 1-hydroxybenzotriazole (B26582) (PS-HOBt) in mediating amide couplings under continuous flow conditions using a 'catch-and-release' approach. This method afforded near-quantitative amide conversions researchgate.netnih.gov. This is in contrast to other methods, like Appel-type amidations using immobilized triphenylphosphine (B44618) (PS-PPh₃), which showed different conversion rates researchgate.netnih.gov. The PS-HOBt resin, when used in this catch-and-release approach, also facilitated access to a broader range of sulfonate and sulfonamides through sulfonyl chloride amenability researchgate.netnih.gov. Furthermore, post-constructional peptide modification was successfully demonstrated, yielding Nβ-functionalised pentapeptides with high yields and purities researchgate.netnih.gov. A significant advantage highlighted was the reusability of the PS-HOBt resin, which could be recycled six times without losing efficacy or requiring regeneration researchgate.netnih.gov.

Another application involves the synthesis of gamma-glutamyl dipeptides using a flow chemistry reactor in combination with an immobilized coupling reagent, polymer-supported HOBt (PS-HOBt), and scavengers researchgate.net. The aim was to avoid purification and chromatography steps researchgate.net.

Minimization of Undesired Solvent-Promoted Deprotection in Flow SPPS

In solid-phase peptide synthesis (SPPS), particularly under flow conditions, undesired solvent-promoted deprotection can occur, leading to impurities. HOBt can play a role in minimizing these side reactions.

Typical solvents used in Fmoc-SPPS, such as dimethylformamide (DMF), can cause unwanted Fmoc removal during wash steps, especially at elevated temperatures researchgate.net. For example, at 80 °C, every milliliter of DMF used can deprotect up to 1 µmol of Fmoc-protected peptide researchgate.net. The addition of additives like HOBt can significantly reduce this undesired deprotection, lowering it to just 0.1 µmol/ml researchgate.net. This suggests that HOBt can act to suppress side reactions related to solvent impurities or reactivity in flow SPPS.

In continuous flow SPPS, the removal of the Fmoc protecting group is often done with piperidine (B6355638) in DMF vapourtec.com. While HOBt is used in the subsequent coupling step with DIC, its presence in the deprotection or wash steps can impact monitoring via UV spectroscopy iris-biotech.de. However, adding HOBt to the deprotection solution is known to suppress side reactions, such as aspartimide formation, particularly with aspartic acid residues peptide.comthieme-connect.de.

Parallel Synthesis and Combinatorial Chemistry with HOBt Resins

HOBt resins are well-suited for parallel synthesis and combinatorial chemistry due to the ease of separating the resin-bound species from soluble reagents and byproducts via filtration. This facilitates the rapid generation of compound libraries.

Development of Resin-Bound Active Esters for Parallel Amide Synthesis

Resin-bound HOBt active esters offer distinct advantages for parallel amide synthesis biotage.co.jp. The PS-HOBt(HL) resin, for instance, can be used to prepare resin-bound active esters through a coupling protocol followed by solvent washes for purification biotage.co.jp. Amide formation is achieved by adding the appropriate amine to the active ester resin biotage.co.jp. Using the amine as the limiting reagent in this process generates the amide as the sole compound in solution, requiring only filtration and concentration for isolation biotage.co.jp.

A series of resin-bound HOBt active esters can be prepared in bulk from PS-HOBt(HL) and then distributed into individual reactors for reaction with different amines, enabling parallel synthesis biotage.co.jp. The stability of these bound active esters can vary depending on the structure of the corresponding acid biotage.co.jp. Studies using statistical design of experiments (DoE) have been applied to optimize the formation of active esters of PS-HOBt(HL) nih.govcapes.gov.br. Optimal conditions identified include using specific equivalents of carboxylic acid, DIC, and DMAP in a DCM/DMF solvent mixture at room temperature for 2-3 hours biotage.co.jp. The order of addition of reagents was found to be an important variable biotage.co.jp. The DMF co-solvent improves the solubility of the carboxylic acid, but keeping its composition to a minimum (< 20%) is preferable as higher concentrations can compromise the level of active ester formation biotage.co.jp. Loading levels ranging from 65-96% of theory were achieved for the formation of PS-HOBt(HL) active esters from five carboxylic acids using the DIC/DMAP protocol biotage.co.jp.

A convenient two-step procedure for the parallel synthesis of hydroxamic acids from carboxylic acids and hydroxylamine (B1172632) also involves the formation of a polymer-bound HOBt active ester nih.gov. Subsequent reaction with O-protected or free hydroxylamine yields the hydroxamates, which are isolated with high purities by simple evaporation nih.gov. Using free hydroxylamine can lead to increased yields while maintaining high purities nih.gov. The spent resin can be recycled using a three-step protocol amenable to automation nih.gov.

Another polymer-supported coupling reagent derived from 1-hydroxybenzotriazole has been developed, which is highly efficient for amide synthesis acs.org. This involves forming an activated ester on the polymer, followed by treatment with an amine to generate the amide in solution acs.org. Simple filtration separates the product from the polymeric reagent acs.org. This method is suitable for automated high-throughput parallel synthesis of amide libraries acs.org.

High-Throughput Approaches in Supported Organic Synthesis

HOBt resins are valuable supports in high-throughput supported organic synthesis, enabling the rapid creation of diverse compound libraries.

The ability to produce large numbers of crude products via solid-phase synthesis has existed for decades, and HOBt resins contribute to this capability acs.org. For example, in the high-throughput solid-phase synthesis of building blocks for DNA-encoded libraries, HOBt is used in conjunction with DIC for coupling reactions on functionalized resins in a 96-well plate format acs.org. This workflow can generate sp³-rich building blocks that can be encoded by DNA in a high-throughput manner acs.org.

Polystyrene-supported N-hydroxybenzotriazole resin (PS-HOBt) has been used in conjunction with automated synthesizers to optimize the synthesis of amides employing resin-bound active esters as intermediates nih.govacs.org. This methodology allows for the rapid development of improved protocols for the parallel synthesis of amides nih.govacs.org. Product isolation is simplified to simple filtration and evaporation nih.govacs.org.

ChemMatrix® resin, a PEG-based resin, can be used in combinatorial synthesis sigmaaldrich.com. While not a HOBt resin itself, it is compatible with DIC/HOBt coupling chemistry for solid-phase peptide synthesis, which is often conducted in a high-throughput manner sigmaaldrich.com.

In parallel solid-phase synthesis of various heterocyclic compounds, HOBt is frequently used as a coupling additive with carbodiimides like DIC for coupling amino acids or carboxylic acids to the resin nih.govacs.orgnih.gov. These methods are designed for the rapid parallel preparation of potentially bioactive molecules nih.gov.

Interactive Table: Optimization of PS-HOBt(HL) Active Ester Formation (Based on limited data in Source biotage.co.jp)

Interactive Table: Minimization of Fmoc Deprotection in DMF with HOBt (Based on data in Source researchgate.net)

Influence of Resin Properties on Reaction Efficiency

The solid support is not merely an inert anchor in solid-phase synthesis; its characteristics profoundly impact the reaction environment and the accessibility of reactive sites. The efficiency of coupling reactions, including those utilizing HOBt as an additive or incorporated into the resin, is directly influenced by the resin's properties.

Effect of Resin Swelling and Solvent Selection

Resin swelling is a critical factor in solid-phase synthesis, as it dictates the accessibility of reagents to the reactive sites within the polymer matrix. A well-swollen resin allows for better diffusion of reactants into the resin beads, leading to faster reaction rates and more complete conversions researchgate.netpeptide.com. The extent of swelling is highly dependent on the chemical structure of the resin and its interaction with the solvent system used researchgate.net.

For use in solid phase synthesis, a solvent that swells a given resin by at least 4.0 mL g⁻¹ is generally considered good, while swelling between 2.0–4.0 mL g⁻¹ is considered moderate, and less than 2.0 mL g⁻¹ is considered poor nih.gov. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are commonly used due to their ability to swell many common resins, such as polystyrene-based supports peptide.comnih.govsigmaaldrich.com. However, some of these conventional solvents are associated with toxicity concerns nih.gov.

Research into greener solvent alternatives has shown that good swelling depends on the structure of both the resin and the solvent researchgate.net. Binary mixtures of solvents can sometimes provide better swelling than individual solvents nih.gov. For instance, a 1:9 (v/v) mixture of propylene (B89431) carbonate (S1) and ethyl acetate (B1210297) was found to be more effective for the solid phase synthesis of a tripeptide on polystyrene-Wang resin than either solvent alone nih.gov. ChemMatrix® resin, a 100% PEG-based resin, exhibits excellent swelling properties in various polar solvents, including water, THF, DMF, methanol, and acetonitrile (B52724) sigmaaldrich.com.

The degree of resin swelling can change throughout the synthesis, particularly during deprotection and chain elongation steps in solid-phase peptide synthesis nih.gov. Factors such as the nature of the functionality/linker and the degree of loading have been found to have a larger influence on resin swelling than physical parameters like bead size nih.gov. Reduced swelling capacity can lead to undesired peptide aggregation, increasing coupling difficulties researchgate.net.

Impact of Resin Cross-Linking and Porosity on Reaction Rate and Accessibility

The degree of cross-linking in a polymer resin significantly impacts its physical properties, including swelling, porosity, and mechanical stability. In solid-phase synthesis, the cross-linking density affects the rigidity of the polymer matrix and the size and connectivity of the pores, which in turn influence the accessibility of reagents to the reaction sites.

Most polystyrene supports used in solid-phase chemistry contain 1% or 2% divinylbenzene (B73037) (DVB) as a cross-linking agent peptide.com. These cross-linked resins are insoluble but are solvated and swollen by aprotic solvents peptide.com. A lower degree of cross-linking (e.g., 1% DVB) generally results in higher swelling capacity compared to resins with a higher degree of cross-linking (e.g., 2% DVB) peptide.com. This increased swelling in less cross-linked resins leads to a larger diffusion rate of reactants into the resin matrix, which is beneficial for reaction kinetics, particularly as solid-phase reactions are diffusion-controlled processes researchgate.netorientjchem.org.

Porosity measurements of resins, such as the new PS-NVP-HDDA resin, have shown that highly microporous resins possess a large surface area, which is advantageous for solid-phase reactions orientjchem.org. The rate at which chemicals diffuse into the resin is dependent on the resin's porosity and swelling characteristics orientjchem.org.

The structure of cross-linking monomers can also influence the chemical stability and performance of resins. For example, cross-linkers without C-O bonds from ether or ester linkages can enhance chemical stability by suppressing degradation mechanisms mdpi.com.

Regeneration and Reusability of HOBt Resins in Synthetic Cycles

The regeneration and reusability of solid supports, including HOBt resins or resins used with HOBt as an additive, are important considerations for improving the sustainability and cost-efficiency of solid-phase synthesis rsc.org. While the provided text does not specifically detail the regeneration of this compound itself (meaning a resin with HOBt covalently attached), it does discuss the regeneration of other functionalized resins used in solid-phase synthesis, which provides relevant context for the broader concept of resin reusability in synthetic cycles.

For example, a mild and efficient method for the activation and recycling of trityl chloride resins has been developed, which is useful for the recycling of the resin during solid phase peptide and organic synthesis researchgate.netgoogle.com. This process involves reacting the spent resin with a chlorinating agent in an organic solvent to regenerate the active chloride content google.com. Such recycling can take place approximately quantitatively google.com.

The concept of reusability is also highlighted in the context of developing greener, scalable methods for cost-efficient peptide synthesis, such as the ReGreen SPPS protocol which utilizes industrially viable polystyrene/divinylbenzene (PS/DVB) resins researchgate.net. The aim is to use reagents for couplings and deprotections that are easily recoverable/reusable rsc.org. While HOBt itself is typically used as a soluble additive, the potential for developing reusable solid-supported HOBt species or efficient methods for recovering and reusing HOBt from reaction mixtures aligns with the principles of sustainable synthesis.

Comparative Analyses of Hobt Resin Systems

Comparison with Non-Immobilized HOBt and Other Benzotriazole-Based Additives

The immobilization of HOBt onto a solid support aims to combine the benefits of HOBt as a coupling additive with the practical advantages of solid-phase techniques, such as simplified purification. Comparisons between immobilized and non-immobilized HOBt, as well as other benzotriazole-based additives, highlight the relative effectiveness and characteristics of HOBt resin systems.

Assessment of 6-Cl-HOBt Based Coupling Reagents

Coupling reagents derived from 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), such as HCTU and TCTU, represent an evolution of benzotriazole-based coupling agents. These reagents are noted for their effectiveness in peptide synthesis, including difficult couplings, and can offer improved reaction rates compared to some HOBt-based reagents. HCTU, for instance, is described as an amidinium coupling reagent analogous to HBTU, with the chlorine atom at the 6-position of the benzotriazole (B28993) moiety reported to enhance reaction rates and facilitate difficult couplings. wikipedia.org TCTU is also a uronium salt based on 6-Cl-HOBt. fishersci.senih.gov While direct comparative data specifically involving this compound against 6-Cl-HOBt-based additives or reagents in all contexts is not extensively detailed in the provided snippets, the performance characteristics of HCTU and TCTU suggest that 6-Cl-HOBt derivatives are potent coupling agents that can be considered alongside or in comparison to systems employing HOBt or immobilized HOBt, particularly when efficiency and overcoming synthetic challenges are critical.

Performance Against Oxyma-Based Coupling Reagents and Other Alternatives

Oxyma (ethyl cyanohydroxyiminoacetate) has emerged as a non-explosive alternative to benzotriazole-based additives like HOBt and HOAt. wikipedia.orgfishersci.no When used with carbodiimides such as DIC, Oxyma is reported to provide peptides in higher yields with less racemization compared to HOBt. fishersci.no Oxyma is described as a safe and non-explosive auxiliary nucleophile that works effectively with carbodiimide (B86325) coupling strategies. fishersci.no It exhibits a significant capacity to suppress racemization and demonstrates impressive coupling efficiency in both automated and manual synthesis. fishersci.no This suggests that Oxyma-based systems, particularly in conjunction with carbodiimides, can be competitive with or superior to this compound in terms of yield and racemization suppression, while also offering a safety advantage due to the explosive nature of anhydrous HOBt. wikipedia.org Other alternatives implicitly include the various uronium and phosphonium (B103445) salts and the carbodiimides themselves, which are discussed in the following section in the context of their use with this compound.

Comparative Efficacy of Different Coupling Reagents with this compound

This compound, as an immobilized additive, is designed to be used in conjunction with various coupling reagents to facilitate amide bond formation in SPPS. The efficacy of this compound systems is therefore also dependent on the choice of the primary coupling reagent.

Uronium and Phosphonium Salts (e.g., HBTU, PyBOP, TBTU, HCTU, TCTU)

Uronium and phosphonium salts are widely used coupling reagents in SPPS, often employed with additives like HOBt or HOAt. HBTU, TBTU, HCTU, and TCTU are uronium salt-based reagents, while PyBOP is a phosphonium salt. wikipedia.orgwikidata.orgfishersci.cawikipedia.orgnih.gov HBTU, for instance, is a coupling reagent used in solid-phase peptide synthesis that shows resistance against racemization and is known for its mild activating properties. wikidata.orgwikipedia.org TBTU is also used for solid-phase peptide synthesis. wikipedia.org HCTU and TCTU, based on 6-Cl-HOBt, are noted for improved reaction rates and effectiveness in difficult couplings. wikipedia.orgnih.gov PyBOP is a phosphonium reagent often used in peptide synthesis and is a substitute for the BOP reagent, avoiding the formation of a carcinogenic byproduct. nih.govfishersci.ca

When used with immobilized HOBt (this compound), these reagents activate the carboxyl group of the incoming amino acid, forming an active ester with the immobilized HOBt moiety. This activated species then reacts with the amine group of the resin-bound peptide chain. The effectiveness of this process depends on the specific uronium or phosphonium salt used, its reactivity, and its compatibility with the this compound and the reaction conditions. While specific comparative data tables detailing the performance of each of these reagents with this compound were not prominently found, general principles of peptide coupling suggest that the choice among these reagents in conjunction with this compound would influence coupling speed, efficiency, and the degree of racemization, particularly for challenging sequences.

Carbodiimide-Based Reagents (e.g., EDC, DIC, DCC)

Carbodiimide reagents such as EDC, DIC, and DCC are common dehydrating agents used for amide bond formation in peptide synthesis. wikipedia.orgsigmaaldrich.comadvancedchemtech.comcenmed.com They are frequently used in combination with additives like HOBt or HOSu to enhance reaction rates and suppress racemization. wikipedia.orgsigmaaldrich.com DCC is a waxy solid, while DIC is a liquid, making DIC sometimes easier to handle. advancedchemtech.com EDC is a water-soluble carbodiimide, which can be advantageous in certain applications. sigmaaldrich.com

Solid-Phase Versus Solution-Phase Synthetic Performance with HOBt

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves attaching the growing peptide chain to an insoluble solid support, typically a polymeric resin. fiveable.mewikipedia.org This approach simplifies purification steps, as excess reagents and byproducts can be removed by simple filtration and washing. fiveable.mewikipedia.org Solution-Phase Peptide Synthesis (SoPS), conversely, involves reactions carried out in homogeneous solutions, requiring isolation and purification of intermediates after each coupling step. wikipedia.org

HOBt is widely used as a coupling additive in both SPPS and SoPS to enhance reaction rates and suppress racemization, particularly when using carbodiimides. wikipedia.orgpeptide.comamericanpeptidesociety.orgpeptide.com In SPPS, HOBt, often with DIC, is a standard coupling protocol. thaiscience.infopeptide.com The activated HOBt ester is formed, which then reacts with the free amino group on the resin-bound peptide chain. peptide.comchempep.com In SoPS, HOBt is similarly employed with carbodiimides like DCC or EDC to activate the carboxyl component before reaction with the amine. wikipedia.orgpeptide.comamericanpeptidesociety.orgrsc.org

Comparative studies highlight the fundamental differences in how synthesis is conducted in these two phases and the implications for the role and effectiveness of additives like HOBt. SPPS allows for the rapid assembly of peptide chains by eliminating the need for purification between coupling steps, making it highly amenable to automation and the synthesis of complex peptides. fiveable.mewikipedia.org The solid support facilitates the use of excess reagents to drive reactions to completion, with the unreacted soluble components easily washed away. wikipedia.orgnih.gov SoPS, while more labor-intensive due to intermediate purification, can be advantageous for large-scale production and the synthesis of shorter peptides (typically ≤10–15 amino acids). wikipedia.orgrsc.org

Research indicates that the choice of coupling reagent and additive, including HOBt, can impact coupling efficiency and side reactions differently depending on the synthesis phase and the specific peptide sequence. For instance, while DCC is very useful in solution phase reactions because the dicyclohexylurea byproduct precipitates and can be filtered off, DIC is preferred in SPPS as its urea (B33335) byproduct is more soluble and remains in solution, allowing for easier washing. wikipedia.orgpeptide.com HOBt's role in minimizing racemization is crucial in both phases, particularly for sensitive amino acids. peptide.compeptide.com

Data from comparative studies on peptide synthesis, while not always isolating the effect of HOBt alone but rather its use within a coupling system (e.g., DIC/HOBt or DCC/HOBt), demonstrate the distinct performance characteristics of SPPS and SoPS. For example, the synthesis of complex or long peptides often sees SPPS as the favored approach due to its efficiency and potential for automation, even though initial purity might require subsequent purification steps like HPLC. fiveable.mewikipedia.org Solution-phase methods might be explored for specific sequences or larger scales where solubility and purification strategies are well-established. wikipedia.orgrsc.org

Advantages and Limitations in Reaction Control and Product Isolation

The use of HOBt as an additive in synthetic procedures offers distinct advantages and limitations in reaction control and product isolation depending on whether solid-phase or solution-phase techniques are employed.

In Solid-Phase Synthesis , the primary advantage related to product isolation is the inherent simplicity of separating the growing peptide chain (bound to the resin) from excess soluble reagents and byproducts through filtration and washing. fiveable.mewikipedia.orgnih.gov This significantly reduces the need for extensive chromatographic purification of intermediates, a major bottleneck in solution-phase synthesis. fiveable.mewikipedia.org HOBt, as part of the coupling mixture (e.g., with DIC), contributes to efficient coupling reactions on the solid support by forming activated esters that react rapidly with the resin-bound amine. peptide.comchempep.com This rapid reaction helps drive the coupling towards completion, which is critical for achieving high yields and purity in SPPS, where incomplete coupling at any step can lead to truncated sequences. bachem.com

However, SPPS with additives like HOBt also has limitations in reaction control. The heterogeneous nature of the reaction can sometimes lead to diffusion limitations, where reagents may not efficiently penetrate the resin matrix, potentially resulting in incomplete reactions, especially with challenging sequences or bulky amino acids. sigmaaldrich.com Monitoring reaction completion on the solid phase can also be more complex than in solution, often relying on colorimetric tests or spectroscopic methods on small cleaved samples. bachem.comsoton.ac.uknih.gov While HOBt helps suppress racemization during coupling, side reactions can still occur on the resin, such as aspartimide formation, which HOBt can help mitigate but not always eliminate. peptide.comchempep.com Product isolation in SPPS occurs at the final cleavage step, where the peptide is released from the resin. The purity of the crude product at this stage is highly dependent on the efficiency of all preceding coupling and deprotection steps.

In Solution-Phase Synthesis , reaction control can be more precise due to the homogeneous nature of the reaction mixture, allowing for easier monitoring and optimization of reaction parameters like temperature and concentration. The use of HOBt with carbodiimides in solution facilitates controlled activation of the carboxyl group, minimizing side reactions like N-acylurea formation and racemization. peptide.comamericanpeptidesociety.org The formation of active esters with HOBt accelerates the coupling reaction, contributing to efficient amide bond formation. americanpeptidesociety.org

FeatureSolid-Phase Synthesis (with HOBt)Solution-Phase Synthesis (with HOBt)
Reaction Phase Heterogeneous (reaction on solid support)Homogeneous (reaction in solution)
Purification Simplified (filtration/washing between steps) fiveable.mewikipedia.orgComplex (isolation/purification after each step) wikipedia.orgrsc.org
Reaction Control Can be limited by diffusion into resin sigmaaldrich.comEasier monitoring and optimization americanpeptidesociety.org
Product Isolation Final cleavage from resin Isolation of intermediates at each step wikipedia.orgrsc.org
Automation Highly amenable to automation fiveable.mewikipedia.orgLess amenable to automation for multi-step synthesis
Scale Versatile (research to large scale) wikipedia.orgrsc.orgOften preferred for large-scale production of short peptides wikipedia.orgrsc.org
Byproduct Removal Soluble byproducts washed away nih.govByproducts require separation (e.g., filtration of urea) wikipedia.orgpeptide.com
Racemization Minimized by HOBt peptide.compeptide.comchempep.comMinimized by HOBt peptide.comamericanpeptidesociety.orgpeptide.com

Analytical and Characterization Techniques in Hobt Resin Chemistry

Spectroscopic Methods for Reaction Monitoring and Intermediate Identification

Spectroscopic techniques provide valuable insights into the chemical environment and structural changes occurring during reactions on solid supports. Their application in HOBt resin chemistry allows for the monitoring of coupling efficiency and the identification of species involved in the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of molecules, and it has been adapted for analyzing compounds attached to solid supports, including resins used with HOBt chemistry. Gel-phase NMR and Magic Angle Spinning (MAS) NMR techniques enable the acquisition of spectra from swollen resin beads, providing structural information on the immobilized species. soton.ac.ukirdg.org While 1H NMR spectra of solid-phase samples can exhibit broader signals compared to solution-state NMR, the wider chemical shift dispersion in 13C NMR often allows for sufficient resolution for structural determination. soton.ac.uk However, 13C NMR is less sensitive, typically requiring longer experiment times and larger sample sizes for good resolution. soton.ac.uk

NMR spectroscopy, including 2D techniques such as COSY and HMBC, can be used to confirm the formation of amide bonds, a key reaction facilitated by HOBt in peptide synthesis. royalsocietypublishing.org For instance, HMBC spectra can show coupling between the carbonyl carbon of the amide bond and protons on the polymer or the attached molecule, providing direct evidence of successful coupling. royalsocietypublishing.org 13C NMR can also reveal characteristic peaks for amide carbonyl carbons, further supporting amide linkage formation. royalsocietypublishing.org Monitoring characteristic resonance frequency changes in 1H NMR spectra allows for deciphering reaction kinetics and monitoring the formation of active esters involving HOBt and coupling agents like DIC. researchgate.netunibo.it This is particularly useful for understanding the reaction mechanisms and optimizing coupling protocols in solid-phase synthesis. researchgate.net

Mass Spectrometry (MS) Analysis

Mass Spectrometry (MS) is widely employed in conjunction with solid-phase synthesis involving this compound, primarily for the analysis of cleaved products. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to determine the molecular weight of synthesized peptides and other molecules, confirming the identity of the desired product. nih.govmdpi.combeilstein-journals.orgconicet.gov.ar

MS analysis is invaluable for assessing the purity of cleaved products and identifying impurities or side-products that may arise during the solid-phase synthesis process, even when using coupling additives like HOBt. researchgate.net Monitoring reactions by analyzing small samples cleaved from the resin at different stages using MS can provide information on reaction progression and help identify issues such as incomplete couplings or the formation of deletion sequences. nih.govmdpi.com Adduct analysis using MS can offer additional details about reactivity and reaction mechanisms that might not be evident from other methods. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a useful technique for monitoring solid-phase organic reactions directly on the resin. irdg.org By observing the appearance or disappearance of characteristic IR chromophores, chemists can track the progress of chemical transformations occurring on the solid support. irdg.org This can include monitoring functional groups involved in coupling reactions or protecting group removal. irdg.org

Specific applications of IR spectroscopy in the context of resin chemistry include monitoring the formation of amide bonds or the reduction of ester groups. irdg.org The technique can also be used to assess the presence of hydroxyl groups on the resin. irdg.org Monitoring the areas of specific stretches, such as the N=C=O stretch of an isocyanate group and the C=O and C-O stretches of a carbamate (B1207046) byproduct, can even allow for the calculation of reaction yields on the solid phase. soton.ac.uk Different IR methods, including single bead microspectroscopy and Attenuated Total Reflectance (ATR), have been developed for analyzing reactions on solid supports. irdg.org

Chromatographic Techniques for Product Analysis and Purity Assessment

Chromatographic techniques are essential for separating and analyzing the products released from the solid support, enabling the assessment of reaction success and product purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds synthesized on solid supports using HOBt chemistry, particularly peptides. nih.govbeilstein-journals.orgmerckmillipore.compeptideweb.com RP-HPLC (Reverse-Phase HPLC) is commonly used to analyze cleaved peptide products, allowing for the determination of their purity and the separation of the desired product from impurities. beilstein-journals.org

HPLC analysis can be used to monitor the extent of coupling reactions by analyzing samples of cleaved product. merckmillipore.com It is also used to verify the removal of protecting groups and to ensure the presence of expected products after different synthetic steps. rsc.org Both analytical and preparative HPLC are utilized, with analytical HPLC providing purity assessment and preparative HPLC enabling the isolation of the desired compound. beilstein-journals.org Gradient elution with appropriate mobile phases (e.g., acetonitrile-water with acidic modifiers) and detection at relevant wavelengths (e.g., 220 nm for peptides) are standard practices in HPLC analysis of products from solid-phase synthesis. beilstein-journals.org

Quantitative and Qualitative Tests for Reaction Progression and Resin Loading

Monitoring reaction progression and determining the amount of material attached to the resin are critical for optimizing yields and ensuring successful solid-phase synthesis. Various qualitative and quantitative tests are employed for these purposes.

Qualitative tests are often used to quickly assess the presence of reactive functional groups on the resin, such as free amine groups during peptide synthesis. The Ninhydrin (B49086) test, also known as the Kaiser test, is a widely used colorimetric test that detects primary amines, producing an intense blue color. soton.ac.ukiris-biotech.depeptide.com For secondary amines, such as N-terminal proline, alternative tests like the Chloranil (B122849) test or the Isatin (B1672199) test, which produce a blue color, are recommended. peptide.comsigmaaldrich.com The Bromophenol blue test and the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test are other colorimetric methods based on the acid-base reaction with basic amino groups, capable of detecting both primary and secondary amines. peptide.comsigmaaldrich.com These qualitative tests help determine if a coupling reaction is complete; a positive result indicates the presence of unreacted amines, suggesting the need for repeated coupling or capping. peptide.comias.ac.in

Quantitative tests provide a measure of the amount of functional groups on the resin or the extent of a reaction. Resin loading, which is the amount of the first amino acid or molecule attached to the resin per unit weight, is a critical parameter. peptideweb.comuci.edu It can be estimated by weight gain after the loading reaction, although this method requires the resin to be thoroughly dried for accuracy. peptideweb.combiotage.com Spectrophotometric methods, such as the quantitative Fmoc release assay, are commonly used to determine resin loading for Fmoc-protected resins. merckmillipore.compeptideweb.comuci.edu This method involves treating the resin with piperidine (B6355638) to cleave the Fmoc group, and the resulting dibenzofulvene-piperidine adduct is quantified by measuring its absorbance at a specific wavelength (e.g., 290 nm) using UV/Vis spectroscopy. peptideweb.comiris-biotech.deuci.edu The loading capacity can then be calculated using the absorbance value and the extinction coefficient of the adduct. peptideweb.comiris-biotech.de While these quantitative tests are valuable for process optimization, they may be less convenient for real-time monitoring in automated synthesis compared to online methods. iris-biotech.de

Quantitative determination of active ester formation on resin can also be performed, for example, by acylating a known amount of benzylamine (B48309) with the resin-bound active ester and quantifying the resulting amide by 1H NMR. biotage.co.jp This allows for the calculation of the active ester loading on the resin. biotage.co.jp

Kaiser Ninhydrin Test

The Kaiser Ninhydrin Test is a widely used qualitative colorimetric assay to detect the presence of free primary amines on a solid support, such as a resin. peptide.comamericanpeptidesociety.org This test is frequently employed in SPPS to monitor the completion of coupling reactions, where an amino acid is coupled to the free amine of the growing peptide chain on the resin. peptide.comamericanpeptidesociety.org

The test relies on the reaction between ninhydrin and a free primary amine, which produces an intense blue or purple color. peptide.comamericanpeptidesociety.orgiris-biotech.dethermofisher.com Secondary amines, such as proline, react with ninhydrin to produce a less intense red-brown color, and alternative tests like the Isatin Test or Chloranil Test are recommended for their detection. peptide.com A completely protected peptide-resin should not produce a blue color with the ninhydrin test. thermofisher.com However, components in the test reagents, such as pyridine, can partially remove Fmoc protection, potentially leading to a slight blue color and false positive results. peptide.comthermofisher.com

The Kaiser test can be performed by taking a small sample of resin beads, washing them, and treating them with a solution containing ninhydrin, phenol, and potassium cyanide in pyridine. americanpeptidesociety.orgiris-biotech.dethermofisher.com Heating the mixture for a few minutes (typically 5 minutes for Fmoc-peptide resins) facilitates the color development. iris-biotech.dethermofisher.com A blue-to-violet color on the beads indicates the presence of free amino groups, signifying incomplete coupling. iris-biotech.de If no free amino groups are present, the beads and solution remain colorless to light yellow. iris-biotech.dechempep.com

While primarily qualitative, the ninhydrin reaction has also been adapted for quantitative determination of free amino groups during SPPS by measuring the resulting chromophore in solution at 570 nm. dartmouth.edu This quantitative method can measure the total number of peptide chains on the resin and monitor coupling efficiency, even detecting when peptide bond formation is up to 99.9% complete. dartmouth.edu

Fmoc Quantification Methods via UV/Vis Spectroscopy

Fmoc quantification using UV/Vis spectroscopy is a common method for monitoring the deprotection step in Fmoc-based SPPS and for determining the loading capacity of Fmoc-protected resins. iris-biotech.dersc.orgnih.govacs.orgbiotage.compeptide.com The Fmoc group is a base-labile protecting group that is typically removed using a base, such as piperidine, in a solvent like DMF. chempep.comrsc.orgnih.govtec5usa.comvapourtec.com This deprotection reaction results in the release of a dibenzofulvene species, which rapidly reacts with a secondary amine like piperidine to form a stable adduct. iris-biotech.dechempep.comnih.gov

The dibenzofulvene-piperidine adduct is a chromophore, allowing its concentration to be quantified by UV/Vis spectroscopy. iris-biotech.denih.govacs.orgbiotage.comtec5usa.com The spectrometric measurement is typically performed at the maximum absorption wavelength of the adduct, which is around 301.0 nm or 289.8 nm. iris-biotech.denih.govacs.orgbiotage.com By measuring the absorbance of the deprotection solution at these wavelengths and using the Beer-Lambert Law (A = εcl), the concentration of the released Fmoc adduct can be determined. nih.govacs.orgbiotage.com

The Beer-Lambert Law equation is: A = ε * c * l Where: A = UV absorbance at a specified wavelength ε = molar extinction coefficient at that wavelength c = sample concentration l = path length through the sample

The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301.0 nm has been reported to range from 7100 to 8100 L mol⁻¹ cm⁻¹. iris-biotech.denih.govacs.org At 289.8 nm, a value of 6089 L mol⁻¹ cm⁻¹ has been reported, and measuring at this wavelength may offer improved precision due to the shallower band shape. nih.gov

To determine the resin loading capacity, a precisely weighed amount of Fmoc-protected resin is treated with a known volume of piperidine solution (commonly 20% piperidine in DMF). rsc.orgnih.govbiotage.compeptide.comalmacgroup.com The deprotection solution is collected, and its absorbance is measured after appropriate dilution. rsc.orgbiotage.compeptide.com The resin loading (expressed in mmol/g) can then be calculated using a formula derived from the Beer-Lambert Law, incorporating the absorbance, volumes, dilution factor, molar extinction coefficient, and the weight of the resin sample. nih.govacs.orgpeptide.com

This method is considered one of the easiest and most accurate for determining the loading of Fmoc-substituted resins. peptide.com It can also be used to monitor the progress of the deprotection reaction. biotage.com

Here is an example calculation formula for resin loading (L) using absorbance at 301 nm peptide.com: L (mmol/g) = (A₃₀₁ * V * d) / (ε * w * M) Where: A₃₀₁ = Absorbance at 301 nm V = Volume of the cleavage solution (mL) d = Dilution factor ε = Molar extinction coefficient at 301 nm (mL/mmol*cm) w = Width of the cuvette (cm) M = Weight of the resin sample (g)

Substituting typical values (V = 1 mL, d = 10, ε = 7800 mL/mmol*cm, w = 1 cm), the formula simplifies to: L (mmol/g) = (10 * A₃₀₁) / (7800 * M) peptide.com

Other Colorimetric and Chemical Spot Tests

Besides the Kaiser Ninhydrin Test, several other colorimetric and chemical spot tests are used to monitor solid-phase synthesis reactions on resins, including those potentially involving HOBt chemistry. These tests provide visual confirmation of the presence or absence of specific functional groups on the resin.

Chloranil Test: This test is used to detect secondary amines, such as N-terminal proline, which give a less intense or no blue color with the Kaiser test. peptide.comchempep.comcsic.es The Chloranil test typically involves treating a small sample of resin beads with a solution containing chloranil (tetrachloro-1,4-benzoquinone) and acetaldehyde (B116499) in DMF. iris-biotech.dechempep.com The presence of secondary amines is indicated by the development of a dark blue to green color on the beads. iris-biotech.dechempep.com If no secondary amines are present, the beads remain colorless to yellowish. iris-biotech.dechempep.com

Isatin Test: Another test for detecting secondary amines like proline. peptide.com The Isatin test involves heating the resin sample with an isatin solution, resulting in a blue color if coupling is incomplete. peptide.com

Bromophenol Blue Test: This test is based on the acid-base reaction of the indicator bromophenol blue with the basic amino group. peptide.comchempep.comfrontiersin.org It can detect both primary and secondary amines, including N-terminal proline residues. peptide.com Blue beads indicate a positive result (presence of free amines), while colorless beads indicate a negative result. chempep.com

2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: Similar to the bromophenol blue test, the TNBS test is also based on the reaction with basic amino groups and can detect both primary and secondary amines. peptide.comiris-biotech.de The procedure involves reacting resin beads with TNBS and a base like diisopropylethylamine (DIPEA) in DMF. iris-biotech.de

Methyl Red Test: This test is used to assess the presence of free hydroxyl groups on a resin. jove.com A positive indication is the resin beads remaining orange or red after treatment with methyl red, DIC, and DMAP in DCM. jove.com A yellow color indicates a negative test. jove.com

2,4-Dinitrophenylhydrazine (DNPH) Test: A colorimetric method for monitoring resin-bound aldehydes. acs.orgnih.gov Reaction with DNPH in the presence of dilute acid at ambient temperature produces a red to dark-orange color if aldehydes are present. acs.orgnih.gov Resins free of aldehydes retain their original color. acs.orgnih.gov This test is sensitive and rapid, providing results within a minute. acs.orgnih.gov

These spot tests are valuable qualitative tools for quickly assessing the progress of reactions and the functional state of the resin during solid-phase synthesis. s4science.atcsic.es

Microscopic and Elemental Analysis for Resin Morphology and Loading

Microscopic and elemental analysis techniques provide valuable information about the physical characteristics and chemical composition of resins used in solid-phase synthesis.

Microscopic Analysis: Microscopic techniques, such as Scanning Electron Microscopy (SEM), are used to examine the surface morphology and structure of resin beads. nih.govmdpi.comtandfonline.comcore.ac.uk SEM images can reveal the porosity, size, and shape of the beads, which are important factors influencing the accessibility of reactive sites and the efficiency of reactions. nih.govmdpi.comtandfonline.com Excessive swelling of resin beads, which can be observed microscopically, can impact synthesis efficiency by requiring larger solvent volumes and potentially diluting reagents. tandfonline.com Microscopic analysis can also be used in conjunction with staining procedures (like the Kaiser test) to visually analyze stained beads and assess the distribution of free amino groups. iris-biotech.de Light microscopy can also be used for imaging resins. core.ac.uk

Elemental Analysis: Elemental analysis, typically combustion elemental analysis (e.g., CHN analysis), is a quantitative method used to determine the elemental composition of a resin. researchgate.netgoogleapis.comgoogle.com In the context of solid-phase synthesis, elemental analysis can be used to determine the loading capacity or functionalization of the resin by quantifying the amount of a specific element introduced during the functionalization or loading step. researchgate.netgoogleapis.comgoogle.com For example, by analyzing the nitrogen content after coupling an amino acid, the amount of amino acid loaded onto the resin can be determined. googleapis.comgoogle.com

Elemental analysis is considered a reproducible and accurate method for the quantitative analysis of resin-bound organic compounds. researchgate.net It can be used to monitor solid-phase organic synthesis steps, especially when other quantitative methods are not applicable. researchgate.net While useful for determining resin substitution and composition, elemental analysis may not always be suitable for routine characterization during SPPS. soton.ac.uk

Elemental analysis has been used to determine the composition and loading of various resins, including PEG-PS graft supports. googleapis.comgoogle.com For instance, the loading of a PEG-PS support was determined to be 0.17 mmol/g based on CHN elemental analysis and amino acid analysis. googleapis.com Another example showed the composition of a MPEG-Orn(Boc)-PS resin as PEG:PS:Orn = 0.57:0.36:0.07 by weight, with a loading of 0.31 mmol/g, based on elemental analysis and amino acid analysis. google.com

Other methods for determining resin loading include potentiometric titrations, picrate (B76445) adduct determination, perchloric acid titration, chloride titration, Schiff base formation, quantitative ninhydrin test, amino acid analysis, weight change of the resin, and spectrophotometric or GC determination of the dibenzofulvene adduct. peptide.comalmacgroup.comresearchgate.net However, the concomitant application of multiple methods may sometimes yield divergent results. researchgate.net

Theoretical and Computational Studies of Hobt Resin Reactivity

Density Functional Theory (DFT) Calculations for HOBt Molecular Interactions

DFT calculations have been extensively applied to investigate the molecular interactions of HOBt. These studies aim to understand how HOBt interacts with other molecules involved in reactions, such as carboxylic acids, amines, and coupling reagents. For instance, DFT calculations have been used to compare the reaction barrier heights for HOAt and HOBt ester reagents reacting with primary amines, suggesting that triazole-ester reagents like those derived from HOBt can be expected to react faster than analogous NHS-ester reagents. nih.gov DFT has also been employed to characterize reaction pathways and calculate zero-point corrected energies. nih.gov

Studies have also utilized DFT to explore the tautomerism of HOBt, which exists as an equilibrium mixture of tautomers, including one with an azoxy subunit. nih.gov, acs.org DFT calculations have helped to probe the mechanism of reactions where benzynes react with HOBt by engaging this azoxy tautomer. nih.gov, acs.org Furthermore, DFT studies have suggested higher stability for NHC–HOBt hydrogen-bond complexes compared to NHC–water complexes, indicating activation of the O-H bond in HOBt. kyoto-u.ac.jp In the context of corrosion inhibition, DFT has been used to study the reactive ability and gas-phase adsorption of standalone HOBt molecules on metal surfaces like Fe(110). researchgate.net

Modeling of Reaction Intermediates and Transition States in HOBt-Mediated Processes

Modeling reaction intermediates and transition states using computational methods is crucial for understanding reaction mechanisms and kinetics. DFT calculations are commonly used for this purpose in HOBt-mediated processes.

In peptide coupling reactions, HOBt is known to react with activated carboxylic acid intermediates, such as O-acylisoureas formed from carbodiimides, to generate activated OBt esters. acs.org While the O-acylisourea intermediate is more reactive, the formation of the OBt active species is important for minimizing side reactions like the formation of inactive N-acylurea and racemization-prone oxazolones. acs.org Computational studies have investigated these intermediates and the transition states involved in their formation and subsequent reaction with amines.

For example, reaction mechanism calculations have been performed using DFT to model the addition of dopamine (B1211576) to form a tetrahedral intermediate in HOBt-mediated synthesis, although initial modeling suggested the formation of the activated PAA-HOBt complex was unfavorable without considering solvent and base effects. royalsocietypublishing.org DFT calculations have also been used to investigate the mechanism of NHC-catalyzed reactions involving benzotriazole (B28993) esters, highlighting how HOBt can dramatically accelerate proton transfer steps and impact stereoselective C-C bond formation by influencing interactions like π⋯π stacking and C–H⋯π. rsc.org

In cycloaddition reactions of benzynes with the azoxy tautomer of HOBt, DFT computation suggests two possible mechanistic pathways, including a stepwise and energetically preferred mode, leading to the observed products. acs.org Optimized geometries of transition states in such annulation pathways with HOBt have been studied computationally. researchgate.net Theoretical calculations, including semiempirical PM3 methods, have also been used to explain the unexpected crystallization of HOBt-based immonium salts in their N-substituted form and to predict the crystal structures of other HOBt-based onium salts. psu.edu

Prediction of Reactivity and Selectivity in HOBt-Assisted Transformations

Computational studies aid in predicting the reactivity and selectivity of HOBt in various chemical transformations. By calculating activation energies and analyzing the stability of intermediates, researchers can gain insights into favored reaction pathways and potential side reactions.

DFT calculations comparing HOBt and HOAt ester reagents with primary amines indicated a lower transition state barrier for the triazole-ester reagents, consistent with experimental observations of their higher reactivity. nih.gov This higher reactivity, however, can sometimes lead to lower selectivity. nih.gov

Computational analysis has been used to rationalize the nucleophilic character of deprotonated anionic forms of hydroxybenzotriazoles, which act as reactive species in ester hydrolysis. researchgate.net Calculations of free energy of protonation, solvation, and pKa values help understand how structural modifications affect their nucleophilic capacity. researchgate.net

In the context of N-heterocyclic carbene (NHC)-catalyzed reactions, DFT calculations have shown that HOBt can have a significant impact on stereoselectivity by influencing non-covalent interactions during the transition state. rsc.org This highlights the role of computational studies in explaining and potentially predicting the stereochemical outcomes of HOBt-assisted reactions.

Computational methods, including DFT, have also been applied to study the reactivity of warheads combined with peptidomimetic sequences, using quantum mechanical simulations to explain experimental reactivity data and highlight preferences for specific active site residues. mdpi.com Furthermore, data science-based workflows incorporating DFT-derived molecular descriptors have been developed to create predictive models for amide bond formation rates, indicating the importance of electronic and steric descriptors in determining reactivity. pnas.org

Theoretical studies have also been used to rationalize the conformational features of gamma-aminoxy peptides synthesized using EDCI/HOBt as the coupling agent. nih.gov

Current Challenges and Future Research Directions

Addressing Remaining Limitations in HOBt Resin Applications

Despite the benefits offered by HOBt resins and related HOBt-mediated coupling strategies, several limitations persist, particularly concerning the synthesis of complex peptide sequences and the complete elimination of undesired side products.

Optimizing Yields for Hindered and Difficult Peptide Sequences

The synthesis of peptides containing sterically hindered amino acids or those prone to aggregation remains a significant challenge in SPPS. Difficult sequences can develop internal secondary structures that impede amide bond formation, leading to reduced coupling efficiency and lower yields wikipedia.orgfishersci.se. Aggregation can cause the peptide chain to become less accessible to incoming reagents, further slowing down or halting the synthesis fishersci.se.

Strategies to optimize yields for such sequences often involve the use of potent coupling reagents, employing excess amounts of the acylating mixture, and optimizing reaction parameters such as coupling time and temperature wikipedia.orgfishersci.cafishersci.nl. Double coupling strategies, where the coupling step is repeated, are also frequently employed to drive the reaction to completion for challenging residues fishersci.cafishersci.nl. The choice of resin is also crucial; lower-substituted resins or those with favorable swelling properties, such as PEG-PS or TentaGel resins, can help mitigate aggregation and improve accessibility to the growing peptide chain, thereby enhancing coupling efficiency for longer and difficult sequences fishersci.cawikipedia.orgcharchem.orgchemimpex.com. Specific amino acid derivatives, such as pseudoprolines or Dmb/Hmb protected amino acids, can be incorporated to disrupt unfavorable secondary structures and improve solvation, facilitating synthesis fishersci.sefishersci.atthermofisher.in.

Minimizing Undesired Side Reactions and Byproduct Formation

Solid-phase peptide synthesis is susceptible to various side reactions that can lead to the formation of truncated or modified peptides, complicating purification and reducing the yield of the desired product. Common side reactions include racemization of chiral amino acids, diketopiperazine formation, aspartimide formation, and modifications of sensitive amino acid side chains fishersci.atthermofisher.innih.govwikipedia.orgwikipedia.orgnih.govfishersci.fimassbank.eu.

HOBt is well-established as a crucial additive for minimizing racemization, particularly when using carbodiimide (B86325) coupling reagents fishersci.atnih.govwikipedia.orgmassbank.eu. It effectively competes with N-acylurea formation, a byproduct of carbodiimide activation that can lead to racemization nih.gov. HOBt has also been shown to reduce aspartimide formation, a prevalent side reaction in the synthesis of aspartate-containing peptides, especially in sequences like Asp-Gly fishersci.atthermofisher.infishersci.fi. Strategies to suppress aspartimide formation include modifying deprotection conditions or using specific protecting groups thermofisher.infishersci.fi. Adding HOBt to the deprotection solution can also help reduce this side reaction fishersci.atfishersci.fi.

Despite the beneficial effects of HOBt, the complete elimination of side reactions remains an ongoing challenge. Further research is needed to develop optimized this compound structures or coupling protocols that further suppress these undesired transformations, potentially through fine-tuning the local chemical environment around the immobilized HOBt or by combining this compound with other mitigating strategies. The formation of byproducts from coupling reagents themselves, such as soluble ureas from carbodiimides or phosphotriamides from phosphonium (B103445) salts, also necessitates efficient removal strategies, which can be facilitated by the solid-supported nature of this compound massbank.eu.

Development of Novel this compound Architectures and Functionalization

The design and synthesis of novel solid supports and their functionalization with HOBt are key areas for future research, aiming to improve the efficiency, scope, and sustainability of HOBt-mediated synthesis.

Exploration of Advanced Polymer and Inorganic Support Materials

Traditionally, polystyrene cross-linked with divinylbenzene (B73037) has been a common polymer support in SPPS fishersci.nlchemimpex.com. However, its hydrophobic nature can contribute to aggregation issues, particularly with hydrophobic peptide sequences. The exploration of alternative polymer supports with improved swelling properties and compatibility with various solvents, such as PEG-PS (polyethylene glycol-polystyrene graft copolymers) and TentaGel resins (polyethylene glycol-grafted polystyrene), has shown promise in overcoming these limitations fishersci.cafishersci.nlchemimpex.com. These supports provide a more solvated and flexible environment for the growing peptide chain.

The development of polymer-supported HOBt (PS-HOBt) represents a direct approach to immobilizing the active species onto a solid phase nih.govjkenterprises.com.pksigmaaldrich.com. This allows for the preparation of solid-supported active esters, which can then react with amines to form amides, offering advantages in parallel synthesis and purification jkenterprises.com.pk. Research into novel polymer architectures for PS-HOBt could focus on tuning the physical properties of the support, such as porosity, particle size, and surface chemistry, to optimize reaction kinetics and mass transfer, especially for the synthesis of longer or more complex molecules.

Beyond traditional organic polymers, the exploration of inorganic support materials functionalized with HOBt could open new avenues. Inorganic supports may offer different mechanical and thermal stability properties compared to polymer resins. However, research in this specific area related to HOBt functionalization appears less explored in the provided search results, suggesting a potential area for future investigation.

Design of Multi-Functional HOBt-Containing Systems for Synergistic Effects

Designing systems where HOBt is integrated with other functional moieties on a solid support or used in conjunction with other reagents in a synergistic manner holds potential for enhancing synthesis efficiency and achieving desired chemical transformations. While the provided searches did not explicitly detail "multi-functional HOBt-containing systems," the inherent use of HOBt as an additive in combination with various coupling reagents (carbodiimides, uronium/aminium salts) to achieve improved coupling rates and reduced racemization exemplifies a form of synergistic effect fishersci.atnih.govfishersci.bewikipedia.orgfishersci.atwikipedia.orgsigmaaldrich.com.

Future research could focus on designing solid supports that incorporate HOBt along with other catalytic or reactive species to facilitate cascade reactions or orthogonal chemical transformations on the solid phase. For instance, a multi-functional resin could potentially combine HOBt-mediated coupling with other reactions like cyclization or cleavage, streamlining synthetic routes. The application of HOBt in novel contexts beyond traditional peptide synthesis, such as the grafting of dopamine (B1211576) onto poly(acrylic acid) for improved adhesion fishersci.dk, hints at the broader potential for functionalizing various materials with HOBt for diverse applications. Exploring the design of HOBt-containing systems for applications in areas like polymer modification, material science, or the synthesis of other classes of organic molecules could lead to the discovery of novel synergistic effects and expanded utility.

Integration of HOBt Resins in Advanced Automated and High-Throughput Synthesis Platforms

The increasing demand for synthesized peptides in various fields, including drug discovery and proteomics, necessitates the development of efficient and scalable synthesis methods. Automated and high-throughput synthesis platforms play a crucial role in meeting this demand.

HOBt and HOBt-mediated coupling chemistries are already widely integrated into automated peptide synthesizers fishersci.atwikipedia.orgnih.govfishersci.atfishersci.co.ukcenmed.comwikipedia.org. Automated platforms allow for precise control over reaction parameters, reagent delivery, and monitoring, which are essential for reproducible and efficient peptide synthesis, especially for complex sequences fishersci.nlfishersci.atfishersci.co.uk. The use of DIC/HOBt or HBTU/HOBt coupling protocols is common in both standard and microwave-assisted automated SPPS fishersci.atwikipedia.orgnih.govfishersci.atwikipedia.org.

The development and implementation of HOBt resins in automated and high-throughput settings offer further advantages. Polymer-supported HOBt can simplify purification procedures by allowing for easy separation of the resin-bound product from soluble reagents and byproducts through filtration jkenterprises.com.pk. This is particularly beneficial in high-throughput synthesis where rapid and efficient workup is critical. Automated platforms can be designed to handle and process HOBt resins effectively, enabling the parallel synthesis of large numbers of peptides or amide libraries jkenterprises.com.pkcenmed.comnih.gov.

Exploration of this compound Applications in Emerging Fields of Chemical Synthesis Beyond Peptide Chemistry

While 1-hydroxybenzotriazole (B26582) (HOBt) is widely recognized as a crucial additive in peptide synthesis, particularly for minimizing racemization and enhancing coupling efficiency wikipedia.orgwikipedia.orgfishersci.co.ukwikidata.orgnih.govfishersci.seontosight.aiwikidata.org, HOBt functionalized resins represent a distinct application as solid supports in organic synthesis beyond traditional peptide chemistry. These resins enable the immobilization of the HOBt moiety, allowing for the preparation of resin-bound active esters and their subsequent use in various chemical transformations, most notably in the synthesis of non-peptide amides.

One significant application of this compound, such as Polystyrene-HOBt(High Load) (PS-HOBt(HL)) resin, lies in its utility for the parallel synthesis of amides from a diverse range of carboxylic acids and amines. This approach leverages the solid support to facilitate purification through simple filtration, offering advantages in combinatorial chemistry and the synthesis of compound libraries.

The general strategy involves the preparation of resin-bound HOBt active esters from carboxylic acids. This is typically achieved by coupling the carboxylic acid to the immobilized HOBt moiety on the resin using a carbodiimide coupling agent like N,N′-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). The resulting resin-bound active ester serves as a reactive intermediate that can then be reacted with various amines to form the desired amide products.

Research has demonstrated the effectiveness of PS-HOBt(HL) resin in forming active esters from different carboxylic acids. Studies investigating the formation of PS-HOBt(HL) active esters using a DIC/DMAP protocol have shown successful loading levels ranging from 65% to 96% of the theoretical capacity when starting with the resin at 1.0 mmol/g loading. The active ester formation is typically carried out at room temperature in a solvent mixture like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) over a few hours. The order of addition of reagents has been found to be important, with mixing DMAP and the carboxylic acid with the resin before adding DIC yielding optimal results.

Subsequently, the resin-bound HOBt active esters can react with a variety of amines, including both aliphatic and aromatic amines, to generate amides. Less nucleophilic amines, such as aminothiazoles, may require elevated temperatures (e.g., 65 °C) for efficient reaction, while many reactions with aliphatic and aromatic amines proceed well at room temperature. The amide synthesis is typically conducted by adding the amine and a base like N,N-Diisopropylethylamine (DIEA) to the active ester resin in a suitable solvent such as DCM, tetrahydrofuran (B95107) (THF), or dichloroethane (DCE). The product amides are then isolated by filtration and concentration of the reaction solution.

This methodology provides a versatile platform for the synthesis of a wide array of amide compounds that are not necessarily peptides, showcasing the utility of this compound in broader organic synthesis applications. The ability to prepare and store stable resin-bound active esters also offers flexibility in synthetic strategies.

Beyond direct amide bond formation, the reactive nature of HOBt active esters, even when resin-bound, suggests potential applications in other transformations. While less directly documented for this compound specifically outside of amide synthesis, the use of HOBt as an additive in solid-phase synthesis of other compound classes, such as heterocycles, has been reported. This hints at the broader potential for immobilized HOBt to activate carboxylic acids for reactions leading to diverse molecular structures beyond linear peptides.

Further research could explore the application of HOBt resins in the synthesis of esters, thioesters, or in reactions involving intramolecular cyclizations to form heterocyclic systems, leveraging the advantages of solid-phase synthesis for purification and parallel synthesis.

Table 1: Representative Procedure for Amide Synthesis using PS-HOBt(HL) Resin

StepReagents/ConditionsNotes
Active Ester Formation
ResinPS-HOBt(HL) resin (1.0 mmol/g loading)Start with dry resin.
Carboxylic Acid1.5 equiv (relative to resin loading)Dissolved in DMF (e.g., 0.38 M solution).
DMAP0.6 equiv (relative to resin loading)Dissolved in DCM (e.g., 0.045 M solution).
DIC4.5 equiv (relative to resin loading)Dissolved in DCM (e.g., 1.65 M solution).
SolventDCM/DMF (4:1 ratio)Maintain DMF composition minimum (< 20%) for optimal loading; up to 50% if needed for solubility.
TemperatureRoom temperature
Reaction Time2–3 hoursAgitation required.
ProcedureMix DMAP, carboxylic acid, and resin; then add DIC.Order of addition is important.
WorkupWash resin with solvent.
Amide Synthesis
ResinPS-HOBt(HL) active ester resin (e.g., 0.15 mmol scale)Can be stored if stable.
Amine0.5–0.7 equiv (relative to active ester loading)
DIEA1 equiv (relative to active ester loading)
SolventDCM, THF, or DCE
TemperatureRoom temperature (aliphatic/aromatic amines); 65 °C (less nucleophilic amines)
Reaction Time3 hours (typical)Stirring required.
WorkupFilter resin, concentrate filtrate.Product is in solution.

Q & A

Q. How to address premature peptide cleavage during HOBt-mediated synthesis on 2-CTC resin?

  • Methodological Answer : Replace HOBt with K-Oxyma or use low-acidity resins like Wang. If HOBt is mandatory, reduce reaction time to ≤2 hours and monitor cleavage via UV quantification of released Fmoc groups .

Q. Why do some studies report HOBt-induced racemization despite its role as a suppressor?

  • Methodological Answer : Racemization occurs if:
  • Excess HOBt (>5 eq.) increases solution acidity, destabilizing the OBt ester.
  • Prolonged activation (>4 hours) under basic conditions (e.g., with DIEA).
  • Validate protocols via chiral analysis and adjust HOBt stoichiometry to 3–4 eq. .

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